3-amino-n-hydroxybenzamide
Overview
Description
3-amino-n-hydroxybenzamide is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a hydroxamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-amino-n-hydroxybenzamide can be synthesized through the reaction of 3-nitrobenzoyl chloride with hydroxylamine, followed by reduction of the nitro group to an amino group. The reaction typically involves the following steps:
Formation of 3-nitrobenzoyl hydroxamic acid: 3-nitrobenzoyl chloride reacts with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Reduction of the nitro group: The nitro group in 3-nitrobenzoyl hydroxamic acid is reduced to an amino group using a reducing agent like iron powder in acidic conditions.
Industrial Production Methods: Industrial production of 3-aminophenylhydroxamic acid may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-amino-n-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxamic acid moiety can be reduced to form amides.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-amino-n-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its anticancer properties due to its ability to chelate metal ions and inhibit enzymes involved in cancer progression.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-aminophenylhydroxamic acid involves its ability to chelate metal ions, particularly iron and zinc. This chelation disrupts the function of metalloproteases, enzymes that require metal ions for their activity. By inhibiting these enzymes, 3-aminophenylhydroxamic acid can interfere with various biological processes, including cell proliferation and migration, which are critical in cancer progression.
Comparison with Similar Compounds
- 2-Aminophenylhydroxamic acid
- 4-Aminophenylhydroxamic acid
- Benzohydroxamic acid
Comparison:
- 2-Aminophenylhydroxamic acid: Similar structure but with the amino group at the ortho position. It forms different metal complexes and exhibits distinct chemical reactivity.
- 4-Aminophenylhydroxamic acid: The amino group is at the para position, leading to different coordination behavior with metal ions.
- Benzohydroxamic acid: Lacks the amino group, resulting in different chemical properties and applications.
Uniqueness of 3-Aminophenylhydroxamic Acid: The presence of the amino group at the meta position in 3-aminophenylhydroxamic acid provides unique chemical reactivity and coordination properties, making it a valuable compound for specific applications in coordination chemistry and enzyme inhibition.
Properties
IUPAC Name |
3-amino-N-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUGRZRKZJJEAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936354 | |
Record name | 3-Amino-N-hydroxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16063-89-1 | |
Record name | NSC111684 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-N-hydroxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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